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Compound of Interest

4-0Oxo-1,4-dihydropyridine-2,6-
Compound Name:
dicarboxylic acid hydrate

Cat. No.: B185893

Introduction

Chelidamic acid, systematically known as 4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid, is a
heterocyclic organic compound with significant applications in coordination chemistry, materials
science, and pharmacology. Its utility as a versatile chelating agent and its role as a potent
inhibitor of glutamate decarboxylase underscore the importance of a thorough structural and
electronic characterization.[1][2] This technical guide provides an in-depth overview of the
spectroscopic data of chelidamic acid, including Nuclear Magnetic Resonance (NMR), Infrared
(IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and workflow
visualizations are presented to support researchers, scientists, and drug development
professionals in their work with this compound.

Molecular Structure and Tautomerism

Chelidamic acid can exist in tautomeric forms, primarily a keto form (4-pyridone) and an
aromatic enol form (4-hydroxypyridine). In the solid state and in agueous solutions, it
predominantly exists in a zwitterionic form, where a carboxylic proton has migrated to the
pyridine nitrogen. This structural duality is crucial for its chemical reactivity and chelating
properties.[3]

Caption: Keto-enol tautomerism of Chelidamic Acid.
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Spectroscopic Data Summary

The following sections provide a summary of the key spectroscopic data for chelidamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework of
chelidamic acid. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d6).

IH NMR Data

A definitive peak list for the *H NMR spectrum of chelidamic acid in DMSO-d6 is not readily
available in public databases. However, based on the symmetrical structure, a single sharp
singlet is expected for the two equivalent protons on the pyridine ring (H-3 and H-5). The
protons of the carboxylic acid groups and the N-H/O-H tautomeric proton would likely appear
as broad singlets, and their chemical shifts would be highly dependent on concentration,
temperature, and residual water content in the solvent.

BC NMR Data

The 13C NMR spectrum provides insight into the carbon environment of the molecule.

Carbon Atom Chemical Shift () in ppm
C-2,C-6 148.9
C-3,C-5 118.8
C-4 177.3
COOH 163.5

Data sourced from measurements in DMSO-d6.

[4]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their
characteristic vibrational frequencies. While a precise peak list is not consistently reported, the
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spectrum is characterized by absorptions typical for carboxylic acids, ketones, and aromatic

heterocycles.

Functional Group

Frequency Range (cm™1) Vibration Type _

Assignment

Carboxylic Acid (broad, due to
3300 - 2500 O-H Stretch _

H-bonding)
~3100 C-H Stretch Aromatic/Heterocyclic C-H
~1700 - 1740 C=0 Stretch Carboxylic Acid C=0
~1640 - 1680 C=0 Stretch Pyridone C=0
~1600, ~1450 C=C & C=N Stretch Pyridine Ring Vibrations
~1200 - 1300 C-O Stretch Carboxylic Acid C-O

Assignments are based on

general IR correlation tables

and the known structure of
chelidamic acid.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering structural clues.

Direct Inlet, 75 eV[4]

m/z Relative Intensity (%) Possible Fragment
183 2.0 [M]* (Molecular lon)
139 100.0 [M - CO2]*

121 67.4 [M - CO2 - H20]*

93 714 [M - CO2 - H20 - COJ*
68 19.3 Further Fragmentation
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| 65 | 12.8 | Further Fragmentation |

GC-MS Data[7]

m/z Description
139 Top Peak
93 2nd Highest Peak

| 121 | 3rd Highest Peak |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous sample
preparation and appropriate instrumental parameters. The following are generalized protocols
for the spectroscopic analysis of chelidamic acid.

General Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.

NMR Sample Preparation and Acquisition

o Sample Preparation: Accurately weigh approximately 5-10 mg of chelidamic acid.

¢ Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
The use of a high-purity solvent is critical.

o Transfer: Transfer the solution to a 5 mm NMR tube.
¢ Instrumentation: Acquire *H and *3C NMR spectra on a 400 MHz (or higher) spectrometer.

* 1H NMR Parameters: A standard pulse program (e.g., zg30) is typically used. Key
parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation
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delay (D1) of at least 1-2 seconds, and an appropriate spectral width.

e 13C NMR Parameters: A proton-decoupled pulse program (e.g., zgpg30) is used. A longer
relaxation delay and a greater number of scans are often required due to the lower natural
abundance and sensitivity of the 3C nucleus.

» Referencing: Chemical shifts are referenced to the residual solvent peak of DMSO-d6 (o =
2.50 ppm for *H and & = 39.52 ppm for 13C).

IR Sample Preparation (KBr Pellet Method)

e Grinding: Grind 1-2 mg of chelidamic acid to a fine powder using an agate mortar and pestle.

o Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr)
powder to the mortar and mix thoroughly with the sample.

o Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and
apply pressure (typically 8-10 metric tons) for several minutes to form a thin, transparent
pellet.

e Background Scan: Place an empty pellet holder or a pellet made of pure KBr in the FTIR
spectrometer and run a background scan.

o Sample Scan: Place the KBr pellet containing the sample in the spectrometer and acquire
the infrared spectrum, typically in the range of 4000-400 cm~1.

Mass Spectrometry (Direct Inlet)

o Sample Preparation: Place a small amount of the solid chelidamic acid sample into a
capillary tube or onto a direct insertion probe.

 Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (El)
source.

e Acquisition Parameters: Insert the probe into the ion source. The sample is heated to induce
vaporization. The vaporized molecules are then ionized, typically at 70 eV.
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e Analysis: The mass analyzer separates the resulting ions based on their m/z ratio, and a
detector records their abundance, generating the mass spectrum. The source and sample
temperatures are optimized to ensure sufficient volatilization without thermal decomposition
(e.g., source at 190 °C, sample at 240 °C).[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Chelidamic Acid: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b185893#spectroscopic-data-nmr-ir-mass-spec-of-
chelidamic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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